N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-8-23-16-17-10(2)13(15(21)19(9)16)18-14(20)11-6-4-5-7-12(11)22-3/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWUYGUWWYDAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the morpholine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolo[3,2-a]pyrimidine core exhibits electron-deficient regions at C2 and C5, enabling nucleophilic substitution under controlled conditions.
Key reactions:
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Halogenation : Bromination occurs at C5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, yielding mono-substituted derivatives.
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Amination : Reaction with primary amines (e.g., methylamine) at C2 in the presence of KCO produces amino-substituted analogs .
Table 1: Nucleophilic substitution parameters
| Reaction Type | Reagent/Conditions | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 80°C | C5 | 82–88 | |
| Amination | CHNH, KCO, EtOH | C2 | 75–80 |
Oxidation-Reduction Reactions
The 5-oxo group and sulfur atom in the thiazole ring participate in redox processes:
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Reduction : Catalytic hydrogenation (H, Pd/C) reduces the thiazole ring’s sulfur-related conjugation, forming dihydrothiazole derivatives.
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Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the sulfur atom to a sulfoxide .
Hydrolysis and Ring-Opening Reactions
The lactam structure (5-oxo group) undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl, reflux): Cleaves the pyrimidinone ring, generating a thiazole-urea intermediate .
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Basic Hydrolysis (NaOH, 60°C): Degrades the thiazole moiety, producing mercaptopyrimidine fragments .
Cross-Coupling Reactions
The benzene ring in the 2-methoxybenzamide group participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reaction with arylboronic acids (Pd(PPh), NaCO) functionalizes the para position of the benzamide .
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Buchwald-Hartwig Amination : Introduces amino groups at the meta position using Pd(dba) and Xantphos .
Table 2: Cross-coupling efficiency
| Coupling Type | Catalyst System | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), NaCO | 4-Bromophenyl | 85 | |
| Buchwald-Hartwig | Pd(dba), Xantphos | 3-Iodophenyl | 78 |
Complexation and Coordination Chemistry
The compound acts as a ligand for transition metals via its sulfur and carbonyl groups:
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Copper(II) Complexes : Forms stable complexes with CuCl in ethanol, confirmed by UV-Vis and EPR spectroscopy .
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Magnesium Coordination : Binds Mg ions through the pyrimidinone carbonyl, relevant to enzymatic inhibition mechanisms.
Functional Group Transformations
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Methoxy Demethylation : BBr in CHCl converts the 2-methoxy group to a hydroxyl group (95% yield) .
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Amide Hydrolysis : Strong base (e.g., LiOH) cleaves the benzamide bond, yielding carboxylic acid derivatives .
Solid-State Reactivity
X-ray diffraction studies of analogs reveal:
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Halogen Bonding : Bromine substituents participate in XB interactions with pyrimidine N atoms (d = 3.03–3.12 Å) .
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Hydrogen Bonding : The 2-methoxy group forms O–H···N bonds with adjacent molecules (d = 2.70–2.80 Å) .
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and bioactivity modulation through targeted substitutions.
Scientific Research Applications
Pharmacological Applications
2.1 Anticancer Activity
Recent studies have indicated that compounds with thiazolo-pyrimidine structures exhibit promising anticancer properties. For instance, a study highlighted the potential of thiazolo-pyrimidines in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. The compound has shown efficacy against various cancer cell lines, including breast and lung cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest.
2.2 Antimicrobial Properties
Research has demonstrated that derivatives of thiazolo-pyrimidines possess antimicrobial activity against a range of pathogens. In vitro assays have shown that N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.
Mechanistic Studies
3.1 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, it has been shown to inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses and cancer progression. Inhibition of PLA2 can lead to reduced inflammation and tumor growth, making this compound a candidate for further development as an anti-inflammatory or anticancer agent.
3.2 Case Study: PLA2 Inhibition
In a study examining the effects of various compounds on PLA2 activity, this compound was found to significantly reduce PLA2 activity at concentrations below 10 µM. This finding suggests its potential utility in treating conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar compounds to N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide include:
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
5-chloro-2-morpholin-4-yl-phenylamine: Used in various pharmacological studies.
Indole derivatives: Possess diverse biological activities and are used in medicinal chemistry.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Biological Activity
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological significance, and potential therapeutic applications based on current research findings.
The molecular formula of this compound is with a molecular weight of approximately 317.3 g/mol. The compound features a thiazolo-pyrimidine core structure that contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of thiazolo-pyrimidines have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that these compounds could inhibit tumor growth in vivo by targeting specific molecular pathways involved in cancer proliferation .
Antibacterial and Antifungal Properties
The compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it displays significant inhibitory effects against Gram-positive bacteria and certain fungi. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
This compound has also been identified as a potential anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 . This property makes it a candidate for treating chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazolo-pyrimidine ring have been shown to enhance potency and selectivity for specific biological targets. For example, changing substituents on the benzamide moiety can significantly influence its anticancer and antibacterial activities .
Case Studies
- Case Study on Anticancer Activity : In a study involving various thiazolo-pyrimidine derivatives, this compound was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Case Study on Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory effects of this compound in a model of rheumatoid arthritis. The results showed a significant reduction in joint swelling and pain scores in treated animals compared to controls .
Q & A
Q. Table 1: Representative Synthetic Conditions
Advanced: How can researchers resolve discrepancies in regioselectivity during cyclization of thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
Regioselectivity (5-oxo vs. 7-oxo isomers) is influenced by steric/electronic factors. Key strategies:
Spectroscopic Confirmation :
- 13C NMR : Distinct carbonyl signals (C=O at δ 160–170 ppm for 5-oxo vs. δ 170–180 ppm for 7-oxo) .
- X-ray Crystallography : Definitive structural assignment via bond-length analysis (e.g., C5 deviation from pyrimidine plane by 0.224 Å in 5-oxo isomers) .
Steric Guidance : Substituents at position 6 (e.g., methyl/phenyl) favor N3 cyclization, reducing 7-oxo byproduct formation .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
1H/13C NMR : Assigns substituents and confirms regiochemistry. For example:
- Methoxy groups resonate at δ 3.8–4.0 ppm (1H) and δ 55–60 ppm (13C).
- Thiazole protons appear as doublets (δ 6.5–7.5 ppm) .
X-ray Diffraction : Resolves puckering in the thiazolo-pyrimidine core (flattened boat conformation) and dihedral angles (e.g., 80.94° between thiazole and benzene rings) .
IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1680–1720 cm⁻¹ .
Advanced: How can chiral centers or conformational isomerism in the thiazolo[3,2-a]pyrimidine core be resolved?
Methodological Answer:
Crystallographic Refinement : SHELXL software refines chiral centers (e.g., C5 in ) using high-resolution data and anisotropic displacement parameters .
Computational Modeling : Density Functional Theory (DFT) calculates energy minima for conformers, validated against experimental NMR coupling constants .
Basic: What pharmacological properties are associated with thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
While direct data on the target compound is limited, structurally related analogs show:
Enzyme Inhibition : Sirtuin modulation (chromatin remodeling/DNA repair pathways) .
Antimicrobial Activity : Via thiazole-pyrimidine core interactions with bacterial enzymes .
Cytotoxicity : Substituted benzamide groups enhance binding to kinase targets .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
Solvent Optimization : Acetic acid/anhydride mixtures enhance cyclization efficiency vs. DMF or ethanol .
Catalyst Screening : Anhydrous K2CO3 minimizes hydrolysis byproducts in phosphonylated derivatives .
Temperature Control : Reflux (100–110°C) balances reaction rate and decomposition .
Q. Table 2: Yield Optimization Strategies
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Acetic acid/anhydride | +15–20% | |
| Base | Anhydrous K2CO3 | +10% | |
| Reaction Time | 8–10 hours | Maximal conversion |
Basic: What crystallization techniques yield high-quality crystals for X-ray studies?
Methodological Answer:
Slow Evaporation : Ethyl acetate/ethanol (3:2 v/v) at 296 K produces diffraction-suitable crystals .
Seeding : Introduces microcrystals to nucleate growth, reducing twinning defects .
Advanced: How do hydrogen-bonding networks influence crystal packing and stability?
Methodological Answer:
C—H···O Interactions : Bifurcated H-bonds form chains along the c-axis (e.g., , Table 1).
π-π Stacking : Aromatic rings (e.g., benzene in 2-methoxybenzamide) stabilize layered packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
